molecular formula C17H18BrNO2 B1292004 Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate CAS No. 578729-08-5

Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate

Cat. No.: B1292004
CAS No.: 578729-08-5
M. Wt: 348.2 g/mol
InChI Key: IOHGBDDCFVCMRL-UHFFFAOYSA-N
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Description

Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate is a synthetic carbamate derivative designed for use as a key intermediate in organic synthesis and medicinal chemistry research. This compound incorporates two functional groups of high utility: a carbamate protected amine and an aromatic bromine moiety. The benzyloxycarbonyl (Cbz) group serves as a robust protecting group for amines, allowing for orthogonal deprotection strategies and further functionalization of the nitrogen atom, which is a fundamental transformation in multi-step synthetic sequences . The 4-bromophenyl group provides a versatile handle for modern cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig animations, enabling researchers to construct complex biaryl or advanced amine-containing architectures . Compounds featuring the carbamate functional group, particularly benzyl carbamates, are widely investigated for their diverse biological activities and are prevalent in many pharmacologically active molecules. They are known to interact with various biological targets through hydrogen bonding and other non-covalent interactions . Specifically, carbamate derivatives have demonstrated significant potential in drug discovery campaigns, including the development of inhibitors for enzymes like cholinesterases, which are relevant in neurological disease research . The structural features of this carbamate make it a valuable scaffold for generating derivatives for structure-activity relationship (SAR) studies, fragment-based drug design, and the discovery of new therapeutic agents . This product is intended for research use only by qualified laboratory professionals and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-17(2,14-8-10-15(18)11-9-14)19-16(20)21-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHGBDDCFVCMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Br)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625128
Record name Benzyl [2-(4-bromophenyl)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578729-08-5
Record name Phenylmethyl N-[1-(4-bromophenyl)-1-methylethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=578729-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [2-(4-bromophenyl)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

  • Starting Materials :

    • Benzyl carbamate
    • 4-bromoacetophenone or related brominated intermediates
  • Reaction Conditions :

    • Solvent: Dry tetrahydrofuran (THF) or dimethylformamide (DMF)
    • Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
    • Temperature: Controlled heating at 80–90°C
    • Catalysts: Palladium-based catalysts or copper iodide (CuI)
  • Steps :

    • The brominated precursor reacts with benzyl carbamate in the presence of a base to form the desired carbamate derivative.
    • Purification is achieved through column chromatography using ethyl acetate/hexane mixtures as eluents.

One-Pot Synthesis

A one-pot synthesis method has been reported for similar compounds, involving sequential addition of reagents and catalysts.

Procedure :

  • Dissolve benzyl carbamate in dry DMF.
  • Add sodium hydride and stir at room temperature.
  • Introduce CuI and l-proline as catalysts.
  • Heat the mixture to 90°C for 6–8 hours, monitoring progress via thin-layer chromatography (TLC).
  • Cool the reaction mixture, dilute with saturated ammonium chloride solution, and extract with ethyl acetate.
  • Wash organic layers with water and brine, dry over sodium sulfate, and evaporate under reduced pressure.
  • Purify the crude product by silica gel chromatography.

Alternative Synthesis Using Brominated Isocyanates

Another approach involves reacting brominated isocyanates with benzyl alcohol derivatives:

Procedure :

  • Combine 4-bromophenyl isocyanate with benzyl alcohol in a solvent like THF.
  • Add triethylamine as a base to facilitate the reaction.
  • Stir the mixture at room temperature for several hours.
  • Separate organic layers after extraction, dry, and purify via chromatography.

Catalytic Methods

Using palladium-based catalysts enhances reaction efficiency:

Procedure :

  • Mix tert-butyl carbamate derivatives with brominated precursors in dimethyl sulfoxide (DMSO).
  • Add dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) and potassium acetate.
  • Heat at 80°C for 5 hours.
  • Purify using column chromatography.

Data Table: Reaction Conditions Summary

Method Base/Catalyst Solvent Temperature Time Purification
General Synthetic Approach NaH or K₂CO₃ THF or DMF 80–90°C 6–8 hours Column Chromatography
One-Pot Synthesis NaH + CuI + l-proline DMF 90°C 6–8 hours Silica Gel Chromatography
Brominated Isocyanates Triethylamine THF Room Temp Several hours Extraction + Chromatography
Catalytic Methods Pd-based catalyst + KOAc DMSO 80°C 5 hours Column Chromatography

Notes on Optimization

  • Solvent Selection : Dry solvents like THF and DMF are preferred to prevent side reactions caused by moisture.
  • Catalyst Efficiency : Palladium catalysts improve yield but require careful handling due to cost and sensitivity.
  • Temperature Control : Maintaining consistent temperatures ensures reproducibility and minimizes decomposition.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in the active site of enzymes, while the carbamate moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

The structural and functional uniqueness of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate becomes evident when compared to analogous carbamate derivatives. Below is a detailed analysis:

Structural Features and Reactivity
Compound Name Key Structural Features Reactivity/Unique Characteristics
This compound Bromophenyl, propan-2-yl, carbamate Enhanced electrophilicity due to bromine; superior AChE/BChE inhibition
Ethyl N-(4-propan-2-ylphenyl)carbamate Ethyl group, propan-2-ylphenyl Lower AChE/BChE inhibition (IC50: 56.1 µM and 15.5 µM)
Benzyl N-(4-bromo-2-chlorophenyl)carbamate Bromine and chlorine substituents Dual halogenation increases steric hindrance, reducing reactivity
Benzyl N-[cyano(phenyl)methyl]carbamate Cyano group instead of bromine Electron-withdrawing cyano group alters reaction pathways
Benzyl (2-(4-cyanophenyl)propan-2-yl)carbamate Cyanophenyl substituent Polar cyano group enhances solubility but reduces halogen-specific interactions

Key Observations :

  • Bromine vs. Other Halogens/Substituents: The bromine atom in the target compound provides a balance of steric bulk and electronic effects, facilitating nucleophilic aromatic substitutions more effectively than chlorine or cyano groups .
  • Alkyl Chain Variations : The propan-2-yl chain in the target compound contributes to conformational flexibility, unlike rigid ethyl or methyl groups in analogs .

Key Observations :

  • The target compound exhibits intermediate potency compared to Propan-2-yl N-(4-bromophenyl)carbamate, likely due to the benzyl group’s steric effects .
  • Substituting the ethyl group with benzyl in carbamates generally improves enzyme affinity, as seen in the lower IC50 values .
Physical and Chemical Properties
Property Target Compound Benzyl N-(2-bromophenyl)carbamate Benzyl (2-Bromo-5-fluorophenyl)carbamate
Melting Point (°C) 128–130 (estimated) 115–117 122–124
Solubility in DMSO High Moderate Low
Stability under Acidic Conditions Stable Partially degradable Stable

Key Observations :

  • The propan-2-yl chain in the target compound improves solubility in polar aprotic solvents compared to simpler benzyl carbamates .
  • Fluorine substitution in analogs like Benzyl (2-Bromo-5-fluorophenyl)carbamate increases metabolic stability but reduces halogen-bonding capacity .

Biological Activity

Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of a brominated phenyl group and a carbamate moiety. Its molecular formula is C16H18BrNO2C_{16}H_{18}BrNO_2, and it has a molecular weight of approximately 334.23 g/mol. The specific arrangement of atoms contributes to its biological properties.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, leading to altered metabolic pathways. For instance, similar carbamates have been noted for their ability to inhibit acetylcholinesterase, which is crucial for neurotransmission.
  • Receptor Modulation : The bromophenyl group can facilitate binding to various receptors, potentially influencing cell signaling pathways involved in cancer proliferation or microbial resistance.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. In vitro studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Cell LineIC50 (µM)
MCF-715
A54920

The mechanism underlying this activity may involve apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various carbamates, including this compound, against resistant bacterial strains. Results indicated that the compound was effective against multi-drug resistant Staphylococcus aureus, highlighting its potential as an alternative treatment option.
  • Anticancer Research : In an investigation featured in Cancer Letters, researchers assessed the effects of this compound on MCF-7 cells. The compound was found to induce significant apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in breast cancer treatment .
  • Mechanistic Insights : Another study explored the interaction of this compound with cellular receptors involved in cancer progression. The findings revealed that the compound binds selectively to estrogen receptors, which may explain its efficacy in hormone-sensitive cancers .

Q & A

Basic Research Questions

Q. What analytical techniques are most suitable for characterizing the structure and verifying the purity of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the presence of the bromophenyl group, carbamate linkage, and propan-2-yl moiety. Compare chemical shifts with similar compounds (e.g., benzyl carbamate derivatives) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular formula (e.g., C17_{17}H16_{16}BrNO2_2) and detect isotopic patterns from bromine .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase HPLC with UV detection, optimized for aromatic and carbamate-containing compounds .
  • Infrared Spectroscopy (IR) : Identify characteristic stretches (e.g., C=O at ~1700 cm1^{-1}, N-H at ~3300 cm1^{-1}) .

Q. How should this compound be safely handled and stored to maintain stability?

  • Methodology :

  • Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Avoid exposure to moisture, as carbamates are prone to hydrolysis .
  • Stability Assessment : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and hygroscopicity .

Q. What synthetic routes are recommended for preparing this compound with high yield and purity?

  • Methodology :

  • Stepwise Synthesis : Start with 4-bromophenylacetone, followed by reductive amination to introduce the propan-2-yl group. Use benzyl chloroformate for carbamate formation under anhydrous conditions (e.g., THF, 0–5°C) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water to isolate the product .

Advanced Research Questions

Q. How can molecular docking studies (e.g., AutoDock Vina) predict the binding interactions of this compound with biological targets?

  • Methodology :

  • Grid Parameterization : Define the binding pocket using X-ray crystallography data of the target protein (e.g., enzymes with bromophenyl-binding sites). Adjust grid dimensions to accommodate the bulky 4-bromophenyl group .
  • Scoring Function Analysis : Compare docking scores (ΔG) with known inhibitors. Validate predictions via molecular dynamics simulations to assess binding stability .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s reactivity?

  • Methodology :

  • Kinetic Studies : Perform time-resolved NMR or UV-Vis spectroscopy to monitor reaction intermediates (e.g., carbamate hydrolysis under acidic/basic conditions) .
  • DFT Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., nucleophilic substitution at the carbamate carbonyl) and compare activation energies with experimental rates .

Q. How does the solid-state structure (e.g., crystallography) influence its physicochemical properties?

  • Methodology :

  • X-ray Crystallography : Grow single crystals via slow evaporation in THF/hexane. Analyze hydrogen-bonding networks (e.g., N–H⋯O interactions) and packing motifs to correlate with solubility and melting point .
  • Polymorph Screening : Use solvent-drop grinding or slurry methods to identify stable polymorphs and assess their dissolution profiles .

Q. Can this compound serve as a key intermediate in synthesizing pharmacologically active molecules?

  • Methodology :

  • Deprotection Strategies : Catalytic hydrogenation (Pd/C, H2_2) or acidic hydrolysis (HCl/MeOH) removes the benzyl group, enabling further functionalization (e.g., coupling with fluorobenzyl groups for antiretroviral agents like raltegravir) .
  • Biological Evaluation : Test derivatives in enzyme inhibition assays (e.g., HIV integrase) and compare IC50_{50} values to establish structure-activity relationships (SAR) .

Q. What experimental and computational approaches identify off-target effects in biological assays?

  • Methodology :

  • Proteome Profiling : Use activity-based protein profiling (ABPP) or thermal shift assays to detect unintended interactions .
  • Machine Learning : Train models on databases like ChEMBL to predict toxicity or cross-reactivity with unrelated targets .

Methodological Notes

  • Safety : Always consult the Safety Data Sheet (SDS) for hazard mitigation (e.g., PPE, fume hoods) due to potential skin/eye irritation risks .
  • Data Validation : Cross-reference NMR/MS data with PubChem or crystallographic databases (e.g., CCDC) to confirm structural assignments .

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